molecular formula C15H15BrO B8268086 1-Bromo-3-(cyclobutylmethoxy)naphthalene

1-Bromo-3-(cyclobutylmethoxy)naphthalene

Cat. No.: B8268086
M. Wt: 291.18 g/mol
InChI Key: FXPDQYKWDOGNSB-UHFFFAOYSA-N
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Description

1-Bromo-3-(cyclobutylmethoxy)naphthalene is an organic compound that belongs to the class of bromonaphthalenes It is characterized by a bromine atom attached to the first position of the naphthalene ring and a cyclobutylmethoxy group attached to the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the photobromination of naphthalene using molecular bromine under controlled conditions to yield 1-bromonaphthalene . This intermediate can then undergo further reactions to introduce the cyclobutylmethoxy group.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes followed by etherification reactions. The specific conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(cyclobutylmethoxy)naphthalene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Bromo-3-(cyclobutylmethoxy)naphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology and Medicine:

    Industry: Used in the production of materials with specific optical or electronic properties.

Mechanism of Action

The mechanism by which 1-Bromo-3-(cyclobutylmethoxy)naphthalene exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile, forming a new bond with the naphthalene ring. In coupling reactions, the formation of Grignard or organolithium reagents involves the insertion of a metal atom into the carbon-bromine bond, facilitating further reactions to form complex molecules .

Comparison with Similar Compounds

Properties

IUPAC Name

1-bromo-3-(cyclobutylmethoxy)naphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO/c16-15-9-13(17-10-11-4-3-5-11)8-12-6-1-2-7-14(12)15/h1-2,6-9,11H,3-5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPDQYKWDOGNSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=CC3=CC=CC=C3C(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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